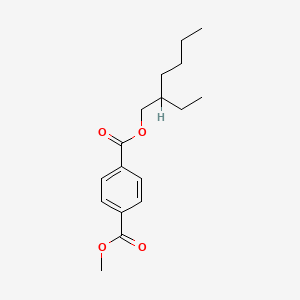

2-Ethylhexyl methyl terephthalate

Description

Contextualizing Di(2-Ethylhexyl) Terephthalate (B1205515) within Industrial Chemistry and Materials Science

In the landscape of industrial chemistry, DEHTP is a high-production-volume chemical, with its use steadily increasing as a replacement for traditional phthalate (B1215562) plasticizers. nih.govcpsc.gov It is compatible with a variety of polymers beyond PVC, including cellulose (B213188) acetate-butyrate, cellulose nitrate, polymethyl methacrylate (B99206), and polystyrene. cpsc.gov This versatility allows for its use in numerous manufacturing processes such as extrusion, calendering, injection molding, and various coating applications. wikipedia.org Common end products containing DEHTP include bottle caps, tubing, conveyor belts, floorings, and waterproof clothing. umweltprobenbank.de

Historical Development and Research Trajectory of Di(2-Ethylhexyl) Terephthalate

The development of terephthalate-based compounds dates back to the 1940s with the synthesis of polyethylene (B3416737) terephthalate (PET). wkaiglobal.com While the commercial production of the phthalate isomer, di(2-ethylhexyl) phthalate (DEHP), began in the 1930s, concerns over its potential health effects, which emerged as early as 30 years ago, spurred research into safer alternatives. europa.euwikipedia.org This led to the increased focus on DEHTP. The production of DEHTP can be achieved through two primary methods: the transesterification of dimethyl terephthalate with 2-ethylhexanol or the direct esterification of terephthalic acid with 2-ethylhexanol. wikipedia.orggoogle.com The research trajectory for DEHTP has been heavily influenced by the regulatory landscape surrounding traditional plasticizers, driving the need for comprehensive toxicological and performance-based studies.

Comparative Analysis with Traditional Plasticizers (e.g., Di(2-ethylhexyl) phthalate - DEHP)

DEHTP and DEHP are structural isomers, meaning they share the same chemical formula but have different arrangements of atoms. umweltprobenbank.demdpi.com In DEHP, the ester groups are attached to the benzene (B151609) ring in the ortho position (adjacent to each other), while in DEHTP, they are in the para position (opposite each other). cpsc.gov This seemingly small structural difference leads to significant variations in their metabolic pathways and toxicological profiles. cpsc.govmedicaldesignbriefs.com

While DEHP has been the go-to plasticizer for decades due to its excellent cost-performance profile, concerns about its potential as an endocrine disruptor have led to restrictions on its use in many applications, including toys and food contact materials. nih.govmedicaldesignbriefs.comnih.govepa.govnih.gov In contrast, DEHTP is considered to have a more favorable safety profile. wikipedia.org Studies have shown that DEHTP does not exhibit the same level of reproductive and developmental toxicity in animal studies as DEHP. nih.govresearchgate.net

From a performance perspective, DEHTP can often be used as a direct replacement for DEHP in many applications, offering similar plasticizing properties. wikipedia.org However, there can be some differences in compatibility and efficiency depending on the specific PVC formulation. medicaldesignbriefs.com

Interactive Data Table: Physical and Chemical Properties

| Property | Di(2-Ethylhexyl) Terephthalate (DEHTP) | Di(2-ethylhexyl) phthalate (DEHP) |

| Formula | C₂₄H₃₈O₄ wikipedia.org | C₂₄H₃₈O₄ wikipedia.org |

| Molar Mass | 390.56 g/mol sigmaaldrich.com | 390.56 g/mol |

| Appearance | Colorless viscous liquid wikipedia.org | Colorless viscous liquid wikipedia.org |

| Boiling Point | 400 °C (lit.) sigmaaldrich.com | 384 °C (lit.) sigmaaldrich.com |

| Melting Point | -48 °C cpsc.govsigmaaldrich.com | -50 °C (lit.) sigmaaldrich.com |

| Density | 0.986 g/mL at 25 °C (lit.) sigmaaldrich.com | 0.985 g/mL at 25 °C (lit.) sigmaaldrich.com |

| Water Solubility | 0.0004 mg/l oecd.org | Insoluble wikipedia.org |

| CAS Number | 6422-86-2 wikipedia.org | 117-81-7 wikipedia.org |

Rationale for Research Focus on Di(2-Ethylhexyl) Terephthalate as an Alternative Compound

The primary driver for the extensive research into DEHTP is the search for safer alternatives to DEHP. nih.govmdpi.comnih.gov Regulatory bodies in Europe and the United States have restricted the use of DEHP in certain products due to its classification as a reproductive toxicant based on animal studies. nih.govresearchgate.neteuropa.eu This has created a significant market demand for non-phthalate plasticizers.

DEHTP has emerged as a leading candidate for several reasons:

Favorable Toxicological Profile: Unlike DEHP, DEHTP is not classified as a reproductive toxicant and has not been found to cause the same adverse effects in animal studies. wikipedia.orgnih.govnih.gov The metabolic breakdown of DEHTP differs significantly from DEHP, leading to different and less toxic metabolites. cpsc.govmedicaldesignbriefs.comresearchgate.net

Performance: DEHTP offers comparable performance to DEHP in many PVC applications, making it a viable drop-in replacement. wikipedia.org

Cost-Effectiveness: Among the various non-phthalate alternatives, DEHTP is often one of the more cost-efficient options. medicaldesignbriefs.com

Regulatory Acceptance: DEHTP has gained approval for use in sensitive applications, such as food contact materials. umweltprobenbank.de

The ongoing research into DEHTP focuses on further elucidating its long-term effects, expanding its application range, and optimizing its performance in various polymer systems. acs.org While considered a safer alternative, researchers continue to investigate the potential health effects of its metabolites to ensure its long-term viability as a replacement for traditional plasticizers. nih.govresearchgate.netacs.orgsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

4-O-(2-ethylhexyl) 1-O-methyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-4-6-7-13(5-2)12-21-17(19)15-10-8-14(9-11-15)16(18)20-3/h8-11,13H,4-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDNBLKBTBOSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80979700 | |

| Record name | 2-Ethylhexyl methyl benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63468-13-3 | |

| Record name | 1-(2-Ethylhexyl) 4-methyl 1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63468-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl methyl terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063468133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexyl methyl benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl methyl terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL METHYL TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N3HUI3RDR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Di 2 Ethylhexyl Terephthalate

Esterification Pathways for Di(2-Ethylhexyl) Terephthalate (B1205515) Production

Two principal esterification pathways dominate the commercial synthesis of Di(2-Ethylhexyl) Terephthalate. These are the direct esterification of terephthalic acid and the transesterification of dimethyl terephthalate, both with 2-ethylhexanol.

Direct Esterification of Terephthalic Acid with 2-Ethylhexanol

Direct esterification is a widely employed method for DEHT synthesis, involving the reaction of terephthalic acid (TPA) with 2-ethylhexanol (2-EH). mdpi.comdoi.org This reaction is typically conducted at elevated temperatures and pressures to drive the reaction towards the formation of the diester and water as a byproduct. google.com A key challenge in this process is the effective removal of water to shift the reaction equilibrium towards the product side and achieve high conversion rates. google.com

The reaction proceeds in a stepwise manner, with the initial formation of the monoester, mono(2-ethylhexyl) terephthalate, followed by a second esterification step to yield the desired diester, di(2-ethylhexyl) terephthalate. researchgate.net The direct esterification route is often favored due to the direct use of terephthalic acid, which can be more economical than starting from dimethyl terephthalate. nih.gov

Chemical Equation: C₆H₄(CO₂H)₂ + 2 C₈H₁₇OH → C₆H₄(CO₂C₈H₁₇)₂ + 2H₂O doi.org

Transesterification of Dimethyl Terephthalate with 2-Ethylhexanol

An alternative and historically significant route to DEHT is the transesterification of dimethyl terephthalate (DMT) with 2-ethylhexanol. doi.orggoogle.com This process involves the exchange of the methyl groups of DMT with the 2-ethylhexyl groups from 2-EH, producing DEHT and methanol (B129727) as a byproduct. doi.org Titanate-based catalysts are commonly used to facilitate this reaction. google.com

While this method can yield high-purity DEHT, it involves an additional step of producing DMT from terephthalic acid. nih.gov The removal of the methanol byproduct is crucial for driving the reaction to completion.

Chemical Equation: C₆H₄(CO)₂(OCH₃)₂ + 2 C₈H₁₇OH → C₆H₄(CO₂C₈H₁₇)₂ + 2CH₃OH doi.org

Catalytic Systems in Di(2-Ethylhexyl) Terephthalate Synthesis

Organometallic Catalysis (e.g., Titanium-based catalysts)

Organometallic catalysts, particularly titanium-based compounds, are extensively used in the industrial production of DEHT. researchgate.net Titanium tetraalkoxides, such as titanium tetraisopropoxide (TIPT) and tetrabutyl titanate, are effective for both direct esterification and transesterification reactions. researchgate.netresearchgate.net These catalysts are typically soluble in the reaction mixture and are used in catalytically effective amounts, often in the range of 50 to 200 parts per million by weight. researchgate.net

The use of mixed titanic acid esters, for instance, a combination of tetraisopropyl titanate and tetrabutyl phthalate (B1215562), has also been reported to yield high-purity products. researchgate.net Titanium-based catalysts are favored for their high activity, although they can be prone to hydrolysis, which necessitates careful control of reaction conditions. mdpi.com

| Catalyst Type | Example | Process | Typical Conditions | Yield (%) | Reference |

| Titanium Tetraalkoxide | Titanium Tetraisopropoxide (TIPT) | Direct Esterification | Temp: 180-270°C, Pressure: 1-4 barg | High | researchgate.net |

| Mixed Titanic Acid Ester | Tetraisopropyl titanate and Tetrabutyl phthalate | Direct Esterification | - | High Purity | researchgate.net |

Brønsted Acidic Ionic Liquids as Catalysts and Solvents

In recent years, Brønsted acidic ionic liquids (BAILs) have emerged as promising green catalysts and solvents for the synthesis of DEHT. researchgate.net These ionic liquids, often based on compounds like trimethylamine (B31210) and sulfuric acid, can offer high catalytic activity and selectivity. researchgate.net A significant advantage of using BAILs is the potential for biphasic reaction systems, where the product separates from the catalyst, facilitating easier purification and catalyst recycling. researchgate.net

For instance, using 50 mol % of a Brønsted ionic liquid based on trimethylamine and sulfuric acid can lead to complete conversion of terephthalic acid to DEHT with 100% selectivity after 8 hours at 120°C. researchgate.net The efficiency of these catalysts is linked to their Brønsted acidity. researchgate.net

| Ionic Liquid Catalyst | Reactants | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Trimethylamine & Sulfuric Acid based | Terephthalic acid, 2-Ethylhexanol | 120 | 8 | 100 | 100 | researchgate.net |

Reaction Kinetics and Process Optimization in Di(2-Ethylhexyl) Terephthalate Production

Understanding the reaction kinetics and optimizing process parameters are crucial for the industrial-scale production of DEHT to maximize yield and minimize costs.

The direct esterification of terephthalic acid with 2-ethylhexanol is a consecutive reaction. The first step, the formation of the monoester, occurs in a heterogeneous system and has a slower reaction rate. The second step, the formation of the diester, proceeds in a homogeneous system at a relatively faster rate. researchgate.net The apparent activation energy for the first step has been found to be significantly higher than that of the second step. researchgate.net A kinetic model proposed for this reaction considers the physical and chemical phenomena, including the solid-liquid equilibrium and mass transfer. researchgate.net

Process optimization for DEHT production involves the careful control of several parameters to achieve high conversion and yield. Key parameters that are often optimized include reaction temperature, catalyst concentration, and the molar ratio of reactants. researchgate.netresearchgate.net For instance, in the direct esterification process using a titanium catalyst, the temperature is typically maintained between 180°C and 270°C, and the molar ratio of 2-ethylhexanol to terephthalic acid is kept in the range of 2:1 to 2.5:1. researchgate.net The removal of water, often aided by passing an inert gas through the reaction mixture, is another critical factor for driving the reaction to completion. researchgate.net

In syntheses utilizing Brønsted acidic ionic liquids, optimization studies have shown that parameters such as the amount of catalyst, reaction temperature, and the excess of alcohol significantly influence the reaction rate and yield. researchgate.net

| Parameter | Optimized Range/Value | Process | Impact | Reference |

| Temperature | 180-270 °C | Direct Esterification (Titanium catalyst) | Higher temperature increases reaction rate. | researchgate.net |

| Pressure | 1-4 barg | Direct Esterification (Titanium catalyst) | Elevated pressure is maintained. | researchgate.net |

| 2-EH:TPA Molar Ratio | 2:1 to 2.5:1 | Direct Esterification (Titanium catalyst) | Excess alcohol drives the reaction forward. | researchgate.net |

| Catalyst Concentration (Titanium) | 50-200 ppm | Direct Esterification | Affects reaction rate. | researchgate.net |

| Catalyst Loading (Ionic Liquid) | 50 mol % | Direct Esterification (Ionic Liquid catalyst) | Influences reaction time and efficiency. | researchgate.net |

| Temperature (Ionic Liquid) | 120 °C | Direct Esterification (Ionic Liquid catalyst) | Higher temperature reduces reaction time. | researchgate.net |

Influence of Reaction Conditions (Temperature, Pressure, Molar Ratios)

The efficiency and outcome of DEHTP synthesis are significantly influenced by key reaction parameters, including temperature, pressure, and the molar ratio of the reactants. These factors are carefully controlled in industrial settings to maximize yield, minimize reaction time, and ensure the desired product quality.

The direct esterification of TPA with 2-EH is an equilibrium-limited reaction where water is formed as a by-product. wikipedia.org To drive the reaction towards the product side, the continuous removal of water is crucial. google.comgoogle.com This is often achieved by operating at elevated temperatures and pressures.

In the transesterification process, dimethyl terephthalate (DMT) reacts with 2-ethylhexanol to produce DEHTP and methanol as a by-product. wikipedia.org This method typically requires higher reaction temperatures compared to direct esterification. oxoplast.com

Below is a data table summarizing typical reaction conditions for the synthesis of Di(2-Ethylhexyl) Terephthalate:

| Synthesis Method | Temperature (°C) | Pressure (barg) | Molar Ratio (2-EH:TPA/DMT) | Catalyst | Key Process Feature |

| Direct Esterification | 180 - 270 google.com | 1 - 4 google.com | 2:1 to 2.5:1 google.com | Titanium compounds (e.g., TEHT) oxoplast.com | Removal of water to drive equilibrium google.comgoogle.com |

| Transesterification | 180 - 260 oxoplast.com | Atmospheric or elevated | Excess 2-EH google.com | Titanate catalysts google.com | Methanol is the by-product oxoplast.com |

Temperature: In direct esterification, the temperature is typically maintained between 180°C and 270°C. google.com Higher temperatures increase the reaction rate but can also lead to the formation of undesirable by-products. oxoplast.com For the transesterification of DMT, the reaction is also conducted at elevated temperatures, generally in the range of 180-260°C. oxoplast.com

Pressure: The direct esterification process is often carried out under elevated pressure, typically between 1 and 4 bar gauge (barg). google.com Operating at a lower pressure can reduce the required reaction temperature, which in turn can decrease the formation of by-products. oxoplast.com An inert gas may be passed through the reaction mixture to help remove the water and 2-EH mixture. google.com

Molar Ratios: In direct esterification, an excess of 2-ethylhexanol is used to ensure the complete conversion of terephthalic acid. The molar ratio of 2-EH to TPA is generally maintained in the range of 2:1 to 2.5:1. google.com Similarly, in the transesterification process, an excess of 2-ethylhexanol is employed. google.com

By-product Formation and Purity Considerations

The purity of the final DEHTP product is a critical factor, particularly for its application as a plasticizer. The formation of by-products during synthesis can affect the performance and safety of the end products.

The direct esterification of TPA and 2-EH is considered a cleaner process, yielding a product with a higher purity of at least 99.5%. oxoplast.com The main by-product is water, which is continuously removed during the reaction. oxoplast.com This method avoids the formation of mixed methyl-octyl esters. oxoplast.com

Transesterification, on the other hand, can lead to a product with a minimum purity of around 98%. oxoplast.com The primary by-product is methanol. oxoplast.com However, impurities can be introduced with the dimethyl terephthalate (DMT) raw material, which may be produced from TPA or through the recycling of polyethylene (B3416737) terephthalate (PET). oxoplast.com

Common by-products and impurities that can be found in DEHTP are listed in the table below:

| By-product/Impurity | Originating Synthesis Method | Notes |

| Methanol | Transesterification oxoplast.com | Primary by-product from the reaction of DMT and 2-EH. |

| Water | Direct Esterification oxoplast.com | Primary by-product from the reaction of TPA and 2-EH. |

| Mono(2-ethylhexyl) terephthalate (MEHTP) | Both | An intermediate in the reaction that may remain if the reaction does not go to completion. cpsc.gov |

| Mixed methyl-octyl esters | Transesterification oxoplast.com | Can form if the reaction between DMT and 2-EH is not complete. |

| Catalyst Residues | Both | Acid catalyst residues may be present if not properly removed during purification. oxoplast.com |

To ensure high purity, the crude DEHTP undergoes several purification steps, which may include neutralization of the catalyst, removal of excess alcohol by distillation, and filtration. The final product should be free of acid catalyst residues and residual methanol. oxoplast.com For applications with stringent quality requirements, such as medical devices, the metal content of the plasticizer is also a critical parameter. oxoplast.com

Environmental Fate and Ecotoxicological Implications of Di 2 Ethylhexyl Terephthalate

Environmental Degradation and Persistence Studies of Di(2-Ethylhexyl) Terephthalate (B1205515)

The environmental persistence of a chemical is a key determinant of its potential for long-term ecological impact. Understanding the degradation pathways of Di(2-ethylhexyl) terephthalate (DEHT) and its metabolites is crucial for assessing its environmental risk profile.

Assessment of Ready Biodegradability in Aqueous Environments

The ready biodegradability of a substance is a critical indicator of its persistence in aquatic environments. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the potential for rapid and complete mineralization by microorganisms. oecd.org

The degradation of DEHT in aqueous environments often proceeds through the hydrolysis of the ester bonds, leading to the formation of mono(2-ethylhexyl) terephthalate (MEHT) and subsequently terephthalic acid (TPA). nih.govresearchgate.net The rate of degradation can be influenced by factors such as pH and temperature. For instance, one study found that the degradation of DEHP, a structurally similar compound, was more rapid in alkaline conditions. nih.gov

The table below summarizes findings on the biodegradation of DEHT and related compounds under various conditions.

| Compound | Organism/System | Conditions | Degradation Rate/Efficiency | Half-life | Source(s) |

| Di(2-ethylhexyl) terephthalate (DEHT) | Ochrobactrum anthropi strain L1-W | Initial concentration 200 mg/L | 98.7% in 72 hours | 10.21 hours | nih.gov |

| Di(2-ethylhexyl) phthalate (B1215562) (DEHP) | Composting | Thermophilic stage | ~60% | Not specified | researchgate.net |

| Di(2-ethylhexyl) phthalate (DEHP) | Composting | End of process | >85% | Not specified | researchgate.net |

| Di(2-ethylhexyl) phthalate (DEHP) | Rhodococcus ruber YC-YT1 | pH 7.0, 30°C | 100% in 72 hours | Not specified | nih.gov |

Stability of Terephthalic Acid (Metabolite) in Soil Matrices

Research indicates that terephthalic acid is readily biodegradable in soil environments. stackexchange.com Studies have shown that various soil bacteria can rapidly degrade TPA, with near complete removal observed within a few days under both aerobic and anaerobic conditions. stackexchange.com One study isolated a strain of Arthrobacter sp. that could utilize TPA as its sole source of carbon and energy, demonstrating effective degradation. sajs.co.zascielo.org.za The optimal conditions for degradation by this strain were found to be a temperature of 30°C and a pH of 7.0. sajs.co.zascielo.org.za However, the degradation was inhibited at TPA concentrations above 10 g/L. sajs.co.zascielo.org.za

Biotransformation and Bioaccumulation Potential of Di(2-Ethylhexyl) Terephthalate

Biotransformation and bioaccumulation are key processes that determine the internal exposure of organisms to a chemical and its potential to move up the food chain.

The biotransformation of DEHT in organisms typically involves the hydrolysis of the ester bonds to form mono(2-ethylhexyl) terephthalate (MEHT) and then terephthalic acid. nih.gov MEHT can be further metabolized into oxidized derivatives. nih.gov Studies on the plasticizer di(2-ethylhexyl) phthalate (DEHP), which is structurally similar to DEHT, show that its biodegradation yields metabolites such as mono(2-ethylhexyl) phthalate (MEHP), phthalic acid, and 2-ethylhexanol. researchgate.net Fungi have also been shown to be capable of cometabolically biotransforming phthalate esters. nih.gov

Comparative Bioaccumulation Potential with Traditional Plasticizers

The bioaccumulation potential of DEHT is a significant consideration, especially in comparison to traditional plasticizers like DEHP, which are known to bioaccumulate. acs.org The octanol-water partition coefficient (Log Kow) is often used as an indicator of a substance's potential to bioaccumulate. Terephthalates have a Log Kow of 8.4, which is comparable to phthalate plasticizers (Log Kow 7.5–10.4), suggesting a potential for bioaccumulation. nih.gov

However, studies on the bioconcentration factor (BCF) of DEHT suggest a lower potential for bioaccumulation in aquatic organisms. cpsc.gov Estimated BCF values for DEHT have been reported to range from 25 to approximately 400. cpsc.gov For comparison, a measured BCF of 637 has been reported for the structurally similar DEHP. cpsc.gov

A study investigating the bioaccumulation of DEHT in black soldier fly larvae found that while the larvae did take up the compound (67-137 ng/g), they also had the ability to biotransform and excrete it, which limited its accumulation in their biomass. uantwerpen.be

The following table provides a comparison of bioaccumulation indicators for DEHT and DEHP.

| Compound | Log Kow | Bioconcentration Factor (BCF) | Source(s) |

| Terephthalates | 8.4 | Not specified | nih.gov |

| Phthalate plasticizers | 7.5–10.4 | Not specified | nih.gov |

| Di(2-ethylhexyl) terephthalate (DEHT) | Not specified | 25 - ~400 (estimated) | cpsc.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Not specified | 637 (measured) | cpsc.gov |

Ecotoxicity Studies of Di(2-Ethylhexyl) Terephthalate in Environmental Compartments

The ecotoxicity of DEHT is a critical aspect of its environmental risk assessment, focusing on its potential to cause harm to aquatic life.

Acute and Chronic Toxicity to Aquatic Organisms (Fish, Invertebrates)

Acute toxicity tests measure the short-term effects of a chemical on an organism, typically over 96 hours, to determine the concentration that is lethal to 50% of the test population (LC50). usgs.gov Chronic toxicity studies, on the other hand, assess the long-term effects of exposure on survival, growth, and reproduction. usgs.govcwejournal.org

Studies on the acute toxicity of DEHT to aquatic organisms are limited. However, research on the structurally similar DEHP provides some insight. For DEHP, acute toxicity to aquatic animals varies depending on the species. epa.gov

Chronic exposure of the water flea Moina macrocopa to DEHP at concentrations ranging from 1 to 1000 μg/L resulted in adverse effects on both growth and reproduction. nih.gov In fish, chronic exposure to environmentally relevant concentrations of DEHP has been shown to alter growth, and locomotion, and induce oxidative stress and apoptosis. nih.gov Studies on zebrafish exposed to DEHP have also indicated increased levels of reactive oxygen species, disturbance of antioxidant enzymes, and neurotoxicity. nih.gov

A two-year dietary exposure study in Fischer 344 rats found that DEHT had a no-observed-effect level (NOEL) for chronic toxicity of 1500 ppm. nih.gov

The table below summarizes some of the ecotoxicity data for DEHP, which can serve as a surrogate for understanding the potential effects of DEHT.

| Organism | Compound | Exposure Duration | Effect | Concentration | Source(s) |

| Moina macrocopa (water flea) | DEHP | Chronic | Changes in growth and reproduction | 1, 10, 100, 1000 μg/L | nih.gov |

| Medaka fish (Oryzias latipes) | DEHP | 21 days | Reduced body weight and length, altered swimming behavior | 20, 100, 200 μg/L | nih.gov |

| Zebrafish (Danio rerio) | DEHP | Chronic | Increased ROS, antioxidant enzyme disturbance, neurotoxicity | 0.03, 0.1, 0.3 mg/L | nih.gov |

| Fischer 344 rats | DEHT | 2 years (dietary) | No-Observed-Effect Level (NOEL) for chronic toxicity | 1500 ppm | nih.gov |

Phytotoxicity Assessments (Impact on Plants)

Research into the phytotoxicity of Di(2-ethylhexyl) terephthalate (DEHT), and the closely related compound Di(2-ethylhexyl) phthalate (DEHP), has been undertaken to understand their environmental risk in soil ecosystems. Studies have investigated various parameters, including seed germination, root and seedling growth, biomass, and physiological stress indicators in a range of plant species.

However, the impact on plant physiology was not negligible. The content of malondialdehyde (MDA), an indicator of oxidative stress, was elevated in four of the tested species upon exposure to DEHP. epa.govresearchgate.net Furthermore, a notable effect was observed on the photosynthetic system of alfalfa, radish, and onion shoots. epa.gov The content of chlorophyll (B73375) a and chlorophyll b was clearly affected, suggesting potential damage to the photosynthetic apparatus of the plants under DEHP stress. epa.govhep.com.cnresearchgate.net

Another aspect of plant interaction with these compounds is their uptake and accumulation. Research on the wax gourd (Benincasa hispida) demonstrated that the plant's leaves, stems, and fruits can readily absorb DEHP from the air. nih.gov The amount of DEHP accumulated in the plant tissues was primarily dependent on the duration of exposure, with most of the compound accumulating in the inner tissues. nih.gov A single B. hispida plant was capable of absorbing over 700 mg of DEHP when exposed to a contaminated atmosphere for six weeks. nih.gov This highlights the potential for certain plants to act as bio-accumulators of such compounds from the environment.

Table 1: Summary of Phytotoxicity Findings for DEHP on Various Plant Species

| Parameter | Observation | Affected Plant Species | Reference |

|---|---|---|---|

| Root Elongation & Seedling Growth | Generally not inhibited by DEHP. | Wheat, Alfalfa, Ryegrass, Radish, Cucumber, Oat, Onion | epa.govhep.com.cn |

| Biomass (Fresh Weight) | Generally not inhibited by DEHP. | Wheat, Alfalfa, Ryegrass, Radish, Cucumber, Oat, Onion | epa.govhep.com.cn |

| Malondialdehyde (MDA) Content | Promoted by DEHP exposure in some species. | Four of the seven tested species (specifics not listed in abstract). | epa.govresearchgate.net |

| Plant Pigment Content | Decreased content of chlorophyll a and b. | Alfalfa, Radish, Onion | epa.govhep.com.cnresearchgate.net |

| Uptake and Accumulation | Readily absorbed from the air and accumulated in leaves, stems, and fruits. | Benincasa hispida | nih.gov |

Impact of Di(2-Ethylhexyl) Terephthalate on Microbial Communities and Biofilms

The widespread use of Di(2-ethylhexyl) terephthalate (DEHT or DOTP) as a replacement plasticizer has prompted investigations into its effects on microbial communities, which are fundamental to ecosystem health. nih.govbohrium.com Research has explored how DEHT and the similar compound DEHP influence bacterial viability, stress responses, and the formation and metabolism of biofilms.

Effects on Bacterial Viability and Stress Responses

Studies focusing on the impact of DEHT on microbial life have revealed concentration-dependent effects. In an assessment using Rhodococcus ruber as a representative bacterial strain, signs of microbial stress were noted even at a relatively low concentration of 1% DEHT. nih.gov As the concentration increased, a corresponding rise in the volume of dead cells within the biofilm was observed, indicating a negative impact on microbial viability. nih.gov At concentrations exceeding 5%, the ability of the microbes to survive was compromised. nih.gov

In contrast, a study on the plant pathogenic bacterium Acidovorax citrulli exposed to DEHP showed that the bacterial population was not affected by concentrations up to 100 mg/L. nih.gov Furthermore, significant changes in lipid peroxidation, membrane permeability, and nucleic acid leakage were not observed, suggesting a certain level of resilience in this particular bacterium to DEHP-induced stress. nih.gov However, the exposure did lead to an increase in the palmitoleic acid content in the cell membrane. nih.gov

Research on a bacterial consortium (K1) demonstrated that it could maintain normal cell viability and stable degradation efficiency for DEHP across a wide range of concentrations, from 10 to 3,000 mg/L. iwaponline.com

Alterations in Biofilm Growth and Metabolism

Biofilms, which are communities of microorganisms attached to a surface, are a common bacterial lifestyle and are crucial in environmental processes. nih.govplos.org The presence of plasticizers like DEHT and DEHP can alter biofilm formation and metabolic activity.

For Acidovorax citrulli, exposure to DEHP did not affect its ability to form biofilms in an in-vitro assay. nih.gov However, it did influence the bacterium's metabolism. The activity of enzymes in the tricarboxylic acid (TCA) cycle, such as α-ketoglutarate dehydrogenase and succinyl-CoA synthetase, was increased, along with the content of several TCA cycle intermediates. nih.gov This suggests that while biofilm formation itself was not hindered, the metabolic processes within the bacterial cells were altered. nih.gov

In the case of Rhodococcus ruber, increasing concentrations of DEHT led to an increase in the volume of dead cells within the plastisphere biofilm, pointing to a negative effect on biofilm health. nih.gov Conversely, a study on Pseudomonas aeruginosa showed that most of the tested phthalates and their substitutes led to an increase in biofilm formation. nih.gov

The influence of DEHP in the rhizosphere, the soil region directly influenced by plant roots, has also been noted. DEHP was found to reduce microbial quantity and shift the community structure. bohrium.com Changes in genes related to cell motility and biofilm formation were observed, which could affect the interactions between microbes, a critical aspect of ecosystem function. bohrium.com

Table 2: Effects of DEHT/DEHP on Bacterial Viability, Biofilms, and Metabolism

| Compound | Bacterial Species/Community | Effect on Viability/Stress | Effect on Biofilm/Metabolism | Reference |

|---|---|---|---|---|

| DEHT (DOTP) | Rhodococcus ruber | Stress at 1% concentration; compromised survival above 5%. | Increased dead cells in biofilm with increasing concentration. | nih.gov |

| DEHP | Acidovorax citrulli | No effect on population; no significant membrane damage. | Biofilm formation unaffected; increased TCA cycle enzyme activity. | nih.gov |

| DEHP | Bacterial Consortium K1 | Maintained viability across a wide concentration range (10-3000 mg/L). | Not specified. | iwaponline.com |

| DEHP | Rhizosphere microbial community | Reduced microbial quantity. | Changes in genes for biofilm formation and cell motility. | bohrium.com |

| Phthalates (incl. DEHP) | Pseudomonas aeruginosa | Not specified. | Increased biofilm formation. | nih.gov |

Toxicological Profiles and Human Health Research on Di 2 Ethylhexyl Terephthalate

In Vitro Toxicological Assessments of Di(2-Ethylhexyl) Terephthalate (B1205515)

In vitro studies, which are conducted using cells or biological molecules outside their normal biological context, provide crucial initial data on the potential hazards of a chemical compound.

Table 1: Summary of Genotoxicity Assay Results for DEHT and its Metabolite MEHT

| Test Substance | Assay | Cell Type | Metabolic Activation | Result | Reference |

|---|---|---|---|---|---|

| DEHT | Ames Assay | Salmonella typhimurium | With and without S9 | Negative | nih.gov |

| DEHT | CHO/HGPRT Mutation Assay | Chinese Hamster Ovary (CHO) | Not specified | Negative | nih.gov |

| DEHT | Chromosome Aberration Assay | Chinese Hamster Ovary (CHO) | Not specified | Negative | nih.gov |

| MEHT | Ames Assay | Salmonella typhimurium | Not specified | Negative | nih.gov |

Cytotoxicity studies evaluate the ability of a substance to cause cell death. The primary metabolite of DEHT, mono-(2-ethylhexyl)terephthalate (MEHT), has been shown to have lower cytotoxicity compared to the corresponding primary metabolite of DEHP (MEHP). mdpi.com In studies using a murine fibroblast cell line (L929), MEHT was found to be cytotoxic only at concentrations significantly higher than those typically measured in human bodily fluids. mdpi.com For example, one study noted that MEHT became cytotoxic to a cell line above a concentration of 5 µg/mL. mdpi.com

Research into the endocrine-disrupting potential of DEHT and its metabolites has focused on interactions with various hormone receptors.

Thyroid Receptors: The effects of DEHT metabolites on thyroid hormone receptors (TRs) have been compared to those of DEHP metabolites. mdpi.com In an in vitro T-screen assay, the monoester metabolite of DEHT, MEHT, demonstrated an antagonistic effect on T3 receptors in a concentration-dependent manner at non-cytotoxic levels (2–5 µg/mL). mdpi.com In contrast, the oxidized metabolites of DEHT did not show any effect on T3 receptors. mdpi.com This is different from a key DEHP metabolite, 5-hydroxy-mono-(ethylhexyl)phthalate (5-OH-MEHP), which acted as an agonist for TRs. mdpi.com

Steroidogenesis: An in vitro study revealed that a hydroxylated metabolite of DEHT, known as MEHHTP, caused disruption of steroidogenesis in human adrenocortical carcinoma cells. acs.org

Sex Hormones in Zebrafish: In studies using adult zebrafish, exposure to DEHTP led to significant trends of decreased estradiol (B170435) and 11-ketotestosterone, along with an increase in testosterone. nih.gov These hormonal changes were accompanied by the up-regulation of several steroidogenic genes. nih.gov

In Vivo Toxicological Evaluations of Di(2-Ethylhexyl) Terephthalate

In vivo studies, conducted in living organisms, provide data on the effects of a substance within a whole biological system.

Long-term exposure studies in rodents are critical for assessing chronic toxicity and the potential for a substance to cause cancer. A two-year (104-week) study was conducted on Fischer 344 rats who were fed a diet containing DEHT. nih.gov The study concluded that DEHT was not carcinogenic in these rats, with the no-observed-effect level (NOEL) for tumorigenicity being the highest dose tested. nih.gov Chronic toxicity was observed only at higher exposure levels, manifesting as reduced weight gain and exacerbation of age-related retinal degeneration. nih.gov Importantly, no histological effects attributable to DEHT were found in any organ at any dose level. nih.gov

Table 2: Summary of 2-Year Chronic Toxicity and Carcinogenicity Study of DEHT in F-344 Rats

| Parameter | Findings | Reference |

|---|---|---|

| Tumorigenicity | No increase in the incidence of any tumor types. | nih.gov |

| NOEL for tumorigenicity: 12,000 ppm. | nih.gov | |

| Chronic Toxicity | Lower weight gains and food conversion efficiency in males and females at 6,000 and 12,000 ppm. | nih.gov |

| Exacerbated geriatric degenerative retinal changes in females at 6,000 and 12,000 ppm and in males at 12,000 ppm. | nih.gov | |

| NOEL for chronic toxicity: 1,500 ppm. | nih.gov | |

| Histopathology | No histological effects noted in any organ at any dose. | nih.gov |

Developmental and reproductive toxicity studies evaluate potential adverse effects on sexual function, fertility, and the development of offspring. A two-generation reproductive study in Crl:CD rats found no indications of adverse effects on reproductive performance for either the parent (F0) or first-generation (F1) animals exposed to DEHT in their diet. nih.gov While parental systemic toxicity (slower weight gain in males) and pup systemic toxicity (reduced spleen and thymus weights) were observed at the highest dose, the study established a clear no-observed-effect level for reproductive endpoints. nih.gov Animal studies have generally concluded that DEHT does not exhibit reprotoxic effects. mdpi.com

Table 3: Summary of Two-Generation Reproductive Toxicity Study of DEHT in Rats

| Generation | Endpoint | Findings | Reference |

|---|---|---|---|

| F0 & F1 Parents | Reproductive Performance | No indications of adverse effects on reproductive capability. | nih.gov |

| Systemic Toxicity | Lethality observed in dams at the highest dose (1.0%) post-weaning. Slower weight gain in males at 1.0%. | nih.gov | |

| NOEL (Reproductive) | 1.0% DEHT in diet | nih.gov | |

| NOEL (Systemic) | 0.3% DEHT in diet | nih.gov | |

| F1 & F2 Pups | Systemic Toxicity | Reduced relative spleen weight in male pups (1.0% group). Reduced relative spleen and thymus weights in female F2 pups (1.0% group). | nih.gov |

| NOEL (Systemic) | 0.3% DEHT in diet | nih.gov |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| DEHT / DOTP | Di(2-Ethylhexyl) Terephthalate |

| MEHT | Mono(2-ethylhexyl) terephthalate |

| MEHHTP | Mono(2-ethyl-5-hydroxyhexyl) terephthalate |

| DEHP | Di(2-Ethylhexyl) Phthalate (B1215562) |

| MEHP | Mono(2-ethylhexyl) phthalate |

| 5-OH-MEHP | 5-hydroxy-mono-(ethylhexyl)phthalate |

| DINP | Diisononyl phthalate |

| DINCH | Diisononyl cyclohexane-1,2-dicarboxylate |

| 11-KT | 11-Ketotestosterone |

| T3 | Triiodothyronine |

Organ-Specific Toxicological Effects (e.g., Hepatic, Ocular)

Research into the organ-specific toxicity of Di(2-ethylhexyl) terephthalate (DEHT) has primarily focused on differentiating its effects from its ortho-phthalate isomer, DEHP, which is known for its toxicity in the liver, kidneys, and reproductive organs.

Hepatic Effects: Animal studies suggest that DEHT does not induce the same adverse hepatic effects observed with DEHP. In a 104-week study, F-344 rats fed diets containing DEHT showed no histological effects on the liver or any other organ, and there was no increase in tumor incidence. nih.gov Another study involving continuous intravenous infusion of DEHT in rats for four weeks found no exposure-related effects on hepatic functions or organs. Clinical chemistry and histopathology did not indicate any liver damage. A key finding is that DEHT does not appear to cause the proliferation of peroxisomes in liver enzymes, a characteristic effect of some ortho-phthalates linked to their toxicity. wikipedia.org

However, while DEHT itself shows low hepatic toxicity, recent research has turned its attention to the potential effects of its metabolites.

Ocular Effects: Information regarding the direct ocular toxicity of DEHT is limited. One long-term study in rats noted that high dietary concentrations of DEHT exacerbated the severity of a normal age-related degenerative retinal change. nih.gov This effect was observed in female rats at doses of 6000 ppm and 12,000 ppm and in males at 12,000 ppm. nih.gov

Metabolic Pathways and Metabolite-Specific Toxicological Insights

The metabolism of DEHT is a critical factor in understanding its toxicological profile, as the effects may be driven by its breakdown products rather than the parent compound itself.

Hydrolysis and Oxidation Products of Di(2-Ethylhexyl) Terephthalate

Once ingested, DEHT undergoes hydrolysis and oxidation. In vitro studies using rat intestinal homogenates show that DEHT is hydrolyzed to terephthalic acid (TPA) and 2-ethylhexanol (2-EH), with small amounts of the monoester, mono(2-ethylhexyl) terephthalate (MEHT), also being formed. cpsc.govnih.govtandfonline.com This process is significantly different from the metabolism of its isomer DEHP, which is primarily hydrolyzed to its monoester MEHP. nih.govtandfonline.com

In humans, after oral administration, DEHT is metabolized into several specific side-chain-oxidized monoester metabolites that are excreted in the urine. epa.govresearchgate.net These metabolites are considered more reliable biomarkers for exposure than the parent compound. A study involving male volunteers identified four key metabolites. epa.gov

The primary hydrolysis and subsequent oxidation products are detailed in the table below.

| Metabolite Name | Abbreviation | Metabolic Pathway | Key Findings |

|---|---|---|---|

| Terephthalic acid | TPA | Hydrolysis | A major hydrolysis product found in rat studies. nih.govtandfonline.com |

| 2-Ethylhexanol | 2-EH | Hydrolysis | A primary hydrolysis product. nih.govtandfonline.com |

| Mono(2-ethylhexyl) terephthalate | MEHT | Hydrolysis | A minor monoester product from initial hydrolysis. cpsc.govnih.gov |

| Mono(2-ethyl-5-hydroxyhexyl) terephthalate | 5OH-MEHTP | Oxidation | A side-chain oxidized monoester found in human urine. epa.govresearchgate.net |

| Mono(2-ethyl-5-oxohexyl) terephthalate | 5oxo-MEHTP | Oxidation | A side-chain oxidized monoester found in human urine. epa.govresearchgate.net |

| Mono(2-ethyl-5-carboxypentyl) terephthalate | 5cx-MEPTP / MECPTP | Oxidation | The predominant specific urinary metabolite in humans, representing about 13% of the applied dose. epa.govresearchgate.net |

| Mono[2-(carboxymethyl)hexyl] terephthalate | 2cx-MMHTP | Oxidation | A minor oxidized metabolite found in human urine. epa.govresearchgate.net |

This table is interactive. You can sort the columns by clicking on the headers.

Association of Di(2-Ethylhexyl) Terephthalate Metabolites with Disease Outcomes (e.g., Nonalcoholic Fatty Liver Disease)

While DEHT itself appears to have a low toxicity profile, emerging epidemiological and toxicological studies suggest a link between its metabolites and adverse health outcomes, particularly Nonalcoholic Fatty Liver Disease (NAFLD). acs.orgnih.gov

A study utilizing data from the 2017–2018 National Health and Nutrition Examination Survey (NHANES) found that two specific DEHT metabolites, mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP) and mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP), were detected in the urine of nearly all adult participants. acs.orgnih.gov The research established a positive linear correlation between the concentrations of these two metabolites and the risk of NAFLD. acs.orgnih.gov

Further analysis indicated that MEHHTP carried a greater weight in contributing to the risk of NAFLD compared to 12 conventional phthalate metabolites. acs.orgnih.gov

To investigate the mechanism, in vitro experiments were conducted using the human hepatocyte cell line HepG2. acs.orgnih.gov These experiments revealed that exposure to MEHHTP could stimulate lipogenic gene programs, leading to a dose-dependent increase in hepatic lipid accumulation. acs.orgnih.gov The activation of Liver X receptor α (LXRα) is suggested as a potential key regulator in the hepatic lipid disorders induced by MEHHTP. acs.orgnih.gov

These findings provide new insights into the potential for DEHT exposure to contribute to liver lipid metabolism toxicity through its metabolites. acs.org

| Metabolite | Associated Disease | Key Research Findings | Potential Mechanism |

|---|---|---|---|

| MEHHTP & MECPTP | Nonalcoholic Fatty Liver Disease (NAFLD) | Positive linear correlation between urinary metabolite levels and NAFLD risk in the U.S. population. acs.orgnih.gov | MEHHTP promotes hepatic lipid accumulation. acs.orgnih.gov |

| MEHHTP | Nonalcoholic Fatty Liver Disease (NAFLD) | Contributed a greater weight to NAFLD risk compared to 12 conventional phthalate metabolites. acs.orgnih.gov | Upregulates lipogenic genes; potential activation of Liver X receptor α (LXRα). acs.orgnih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Human Exposure Assessment and Biomonitoring of Di 2 Ethylhexyl Terephthalate

Identification of Human Exposure Pathways and Sources

Human exposure to DEHTP can occur through various pathways, including diet, contact with consumer products, and occupational settings.

Diet is considered a significant source of exposure to plasticizers. medicalnewstoday.com DEHTP is used in materials that come into contact with food, such as food packaging, which can lead to its ingestion. nih.govacs.org Studies have detected DEHTP in food items, with one study identifying it as the most frequently detected chemical in samples from U.S. fast-food chains. acs.org

Beyond diet, consumer products are a major source of exposure to DEHTP. nih.govnih.gov It is utilized in a wide range of applications, including:

Polymers, coatings, adhesives, and sealants nih.gov

Flooring and cable insulations nih.gov

Toys and medical devices nih.govnih.gov

Household furnishings and clothing researchgate.net

Humans can be exposed through direct contact with these products, or indirectly as the chemical leaches out and contaminates indoor environments like homes and offices, accumulating in dust that can be inhaled or ingested. ca.govoup.com

Occupational exposure can occur in industrial settings where DEHTP is produced or used in the manufacturing of plastic goods. cdc.gov Workers may be exposed through inhalation of airborne particles or dermal contact with the chemical. epa.gov While specific data on occupational exposure to DEHTP is less detailed than for its isomer DEHP, the scenarios are comparable. For DEHP, occupational exposure occurs during its production, its addition to plastics like polyvinyl chloride (PVC), and in the processing of these softened plastics. cdc.gov A risk assessment for DEHP in the workplace suggested that the environment should be managed to minimize exposure. nih.govresearchgate.net Workers in these environments may handle the chemical directly, representing a primary difference from the general population's indirect exposure. epa.gov

Human Metabolism and Metabolite Identification of Di(2-Ethylhexyl) Terephthalate (B1205515)

Once DEHTP enters the human body, it is extensively metabolized before being excreted. nih.govcdc.gov Understanding this metabolic process is key to identifying specific biomarkers for exposure assessment.

The metabolism of DEHTP involves the hydrolysis of one of its ester bonds to form mono(2-ethylhexyl) terephthalate (MEHTP). nih.govnih.gov This initial metabolite then undergoes further oxidation along its ethylhexyl side chain. This process creates several specific oxidative metabolites that are excreted in urine. nih.govnih.gov

Key urinary metabolites identified in human studies include:

Mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP) : A hydroxylated metabolite. nih.govnih.govnih.gov

Mono(2-ethyl-5-oxohexyl) terephthalate (MEOHTP) : An oxidized metabolite. nih.govcdc.govnih.gov

Mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP) : A carboxylated metabolite, identified as the major and predominant specific urinary metabolite of DEHTP in humans. nih.govnih.govnih.govresearchgate.net

These specific metabolites, particularly MEHHTP and MECPTP, are considered suitable and adequate biomarkers for assessing human exposure to DEHTP because they are not formed from other compounds. nih.govnih.govnih.gov Another metabolite, terephthalic acid (TPA), is also formed but is not a specific biomarker as it can be produced from other terephthalates. nih.govnih.gov

| Metabolite Name | Abbreviation | Description | Utility as Biomarker |

|---|---|---|---|

| mono(2-ethylhexyl) terephthalate | MEHTP | Initial hydrolytic monoester | Specific |

| mono(2-ethyl-5-hydroxyhexyl) terephthalate | MEHHTP | Oxidative metabolite | Specific and adequate |

| mono(2-ethyl-5-oxohexyl) terephthalate | MEOHTP | Oxidative metabolite | Specific |

| mono(2-ethyl-5-carboxypentyl) terephthalate | MECPTP | Major oxidative metabolite | Specific and adequate |

| terephthalic acid | TPA | End product of metabolism | Non-specific |

Studies involving oral administration of DEHTP to volunteers have provided insight into its excretion kinetics. Following a single oral dose, the metabolites are detectable in urine shortly after. nih.gov The majority of the metabolites, approximately 95%, are excreted within the first 24 hours, with the process largely complete within 48 hours. nih.govresearchgate.net

The predominant metabolite, MECPTP (also referred to as 5cx-MEPTP in some studies), accounts for about 13.0% of the administered DEHTP dose excreted in urine. nih.govresearchgate.net MEHHTP (or 5OH-MEHTP) and MEOHTP (or 5oxo-MEHTP) represent smaller fractions, at approximately 1.8% and 1.0%, respectively. nih.govresearchgate.net In total, the specific side-chain oxidized metabolites account for about 16.1% of the DEHTP dose recovered in urine within 48 hours. nih.govresearchgate.net Studies on the excretion of DEHP metabolites after inhalation show peak excretion of metabolites occurring around 4.7 hours after exposure. mdpi.com

The process of glucuronidation facilitates the urinary elimination of phthalate (B1215562) metabolites. cdc.gov For DEHTP metabolites, research shows that the carboxy-metabolites like MECPTP are excreted almost entirely in their free, unconjugated form, while hydroxylated and oxo-metabolites like MEHHTP and MEOHTP are preferentially excreted as glucuronide conjugates. nih.govresearchgate.net

Biomonitoring Methodologies and Population Exposure Studies

Biomonitoring involves measuring chemicals or their metabolites in human specimens like urine or blood to assess exposure. dphen1.com For DEHTP, the preferred method is to quantify its specific oxidative metabolites (MEHHTP and MECPTP) in urine. nih.govnih.govcdc.gov This approach avoids issues of contamination that can arise when measuring the parent compound in the environment. dphen1.com The analytical method typically used is online solid-phase extraction coupled with isotope dilution-high-performance liquid chromatography-tandem mass spectrometry. nih.gov

Large-scale biomonitoring programs have demonstrated that exposure to DEHTP is widespread. A study using data from the 2015–2016 U.S. National Health and Nutrition Examination Survey (NHANES) analyzed 2,970 urine samples from individuals aged 3 and older. nih.gov The results showed high detection frequencies for DEHTP metabolites: 96% for MEHHTP and 99.9% for MECPTP. nih.gov This indicates that exposure to DEHTP is nearly ubiquitous in the U.S. general population. nih.gov

| Metabolite | Detection Frequency (%) | Geometric Mean (ng/mL) in 2016 Samples |

|---|---|---|

| MEHHTP | 96% | 3.1 |

| MECPTP | 99.9% | 13.1 |

Data sourced from NHANES 2015-2016 and a 2016 convenience sample study. nih.govnih.govcdc.gov

Population studies have also revealed trends in exposure. For instance, urinary concentrations of DEHTP metabolites were found to be 2 to 2.5 times higher in the youngest children (3–5 years) compared to adolescents (14–17 years). researchgate.net Furthermore, analysis of urine samples collected between 2000 and 2016 suggests an upward trend in the concentrations of MEHHTP and MECPTP over time, indicating that human exposure to DEHTP may be increasing as it replaces other phthalates like DEHP. nih.govcdc.gov

Assessment of Widespread Exposure in General Populations

Biomonitoring studies have confirmed that exposure to Di(2-ethylhexyl) terephthalate (DEHTP) is widespread throughout the general population of the United States. researchgate.netnih.gov As a replacement plasticizer for ortho-phthalates like Di(2-ethylhexyl) phthalate (DEHP), its use in consumer products such as food packaging and medical devices has led to measurable levels of its metabolites in human urine. nih.govepa.gov

The National Health and Nutrition Examination Survey (NHANES) for the 2015–2016 cycle provides the most comprehensive, nationally representative data on DEHTP exposure in the U.S. population aged three years and older. researchgate.net This survey assessed exposure by measuring the urinary concentrations of two key oxidative metabolites of DEHTP: mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHHTP) and mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP). epa.gov

The findings from the NHANES data demonstrated near-ubiquitous exposure to DEHTP. researchgate.net The weighted detection frequency was 96% for MEHHTP and 99.9% for MECPTP among the 2,970 urine samples analyzed. researchgate.net The concentrations of these two metabolites were found to be significantly correlated. researchgate.net Further studies analyzing urine samples collected between 2000 and 2016 have suggested that exposure to DEHTP may be increasing over time, contrasting with a downward trend for DEHP metabolites over the same period. cdc.gov This trend aligns with the increased use of DEHTP as a substitute for DEHP, following restrictions on the latter's use in products like toys and food contact materials. epa.govcdc.gov

The table below summarizes the detection frequencies and geometric mean concentrations of DEHTP metabolites from the 2015-2016 NHANES study. researchgate.net

Detection and Concentration of DEHTP Metabolites in the U.S. Population (NHANES 2015-2016)

| DEHTP Metabolite | Detection Frequency (%) | Geometric Mean (GM) Concentration (ng/mL) | 95th Percentile Concentration (ng/mL) |

|---|---|---|---|

| mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHHTP) | 96.0 | 1.58 | 14.8 |

| mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP) | 99.9 | 4.27 | 40.9 |

Demographic and Socioeconomic Factors Influencing Exposure Levels

Analysis of the 2015–2016 NHANES data reveals that exposure levels to DEHTP, as indicated by urinary metabolite concentrations, vary across different demographic and socioeconomic groups. researchgate.net These variations highlight differential exposure patterns that may be linked to lifestyle, diet, and use of consumer products containing DEHTP.

Several key factors were found to be significantly associated with urinary concentrations of MEHHTP and MECPTP:

Gender: Females had significantly higher adjusted geometric mean concentrations of both MEHHTP and MECPTP compared to males. researchgate.net

Age: An inverse relationship was observed between age and exposure, with adjusted geometric mean concentrations for both metabolites decreasing significantly with increasing age. researchgate.net

Household Income: Exposure levels were positively associated with socioeconomic status. The adjusted geometric mean concentrations of both metabolites increased significantly with higher household income. researchgate.net

Race/Ethnicity: In the adjusted models, no significant associations were observed between the geometric mean concentrations of the DEHTP metabolites and race or ethnicity. researchgate.net

These findings suggest that females, younger individuals, and those with higher household incomes tend to have higher exposure levels to DEHTP. researchgate.net The association with income contrasts with findings for some other environmental chemicals where lower socioeconomic status is often linked to higher exposure. osha.gov

The table below details the adjusted geometric mean concentrations of the DEHTP metabolite MECPTP across various demographic and socioeconomic categories. researchgate.net

Adjusted Geometric Means (ng/mL) of Urinary MECPTP by Demographic Factors (NHANES 2015-2016)

| Category | Group | Adjusted Geometric Mean (ng/mL) | 95% Confidence Interval |

|---|---|---|---|

| Gender | Male | 3.81 | (3.47, 4.18) |

| Female | 4.75 | (4.35, 5.18) | |

| Age Group (Years) | 3-5 | 6.41 | (5.18, 7.93) |

| 6-11 | 6.90 | (6.01, 7.92) | |

| 12-19 | 4.74 | (4.08, 5.51) | |

| 20+ | 3.88 | (3.56, 4.23) | |

| Household Income (Poverty Income Ratio) | <1.3 (Low) | 3.78 | (3.39, 4.21) |

| 1.3 to <3.5 (Middle) | 4.27 | (3.87, 4.71) | |

| >3.5 (High) | 4.68 | (4.16, 5.26) |

Occupational Exposure Research and Risk Assessment

Unlike its isomer DEHP, for which specific workplace exposure limits have been established by bodies like the Occupational Safety and Health Administration (OSHA), there are currently no established occupational exposure limits for Di(2-ethylhexyl) terephthalate (DEHTP). sibur-int.cncpsc.gov Research into the specific risks associated with occupational exposure to DEHTP is limited, especially when compared to the extensive data available for DEHP. researchgate.netnih.gov

The French Agency for Food, Environmental and Occupational Health & Safety (ANSES) has reviewed risk management options for DEHTP, and a toxicity review was conducted for the U.S. Consumer Product Safety Commission (CPSC). These reviews provide some insight into potential occupational hazards. One repeated-exposure study cited by ANSES evaluated the effects of inhaled DEHTP on rats. In this 14-day study, rats were exposed to 71.8 mg/m³ of DEHTP for six hours per day. The study found no mortality and only minor changes across a wide range of endpoints, leading to the identification of a No-Observed-Adverse-Effect Level (NOAEL) of 71.8 mg/m³.

The table below summarizes the findings from this occupational-relevant animal study.

Inhalation Toxicity Study of DEHTP in Rats

| Parameter | Value | Study Details |

|---|---|---|

| No-Observed-Adverse-Effect Level (NOAEL) | 71.8 mg/m³ | Male albino rats exposed for 6 hours/day for 14 days. |

While this animal study provides a preliminary benchmark, it does not replace the need for comprehensive occupational risk assessments in human workers. Safety data sheets for DEHTP recommend standard industrial hygiene measures, such as ensuring good general ventilation (e.g., 10 air changes per hour) and using process enclosures or local exhaust ventilation to maintain airborne levels at an acceptable level, particularly in confined areas or at elevated processing temperatures. cpsc.gov

Analytical Chemistry Methodologies for Di 2 Ethylhexyl Terephthalate Research

Chromatographic and Spectrometric Techniques for Compound and Metabolite Quantification

The primary analytical approaches for DEHTP and its metabolites are centered around chromatographic separation coupled with mass spectrometric detection. These powerful combinations allow for the sensitive and selective quantification of target analytes even in complex sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of DEHTP and other phthalates. nih.govoiv.int In this method, the sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum for each compound that allows for identification and quantification. researchgate.net

GC-MS methods have been developed for the simultaneous determination of multiple plasticizers, including DEHTP, in materials like polyvinyl chloride (PVC). nih.gov For instance, a validated GC-MS method can effectively separate and quantify DEHTP without interference from isomeric phthalates. nih.gov The use of isotopically labeled internal standards, such as deuterium-labeled DEHTP, is a common practice to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. nih.govoiv.int GC-MS can be operated in different modes, such as selected ion monitoring (SIM), to enhance sensitivity and selectivity for target analytes. researchgate.net

Challenges in GC-MS analysis can include co-elution of similar compounds, though this can often be resolved by the mass spectrometer. oregonstate.edu For example, while bis(2-ethylhexyl) terephthalate (B1205515) and diphenyl isophthalate (B1238265) may co-elute, they can be distinguished by their different mass spectra. oregonstate.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for analyzing DEHTP metabolites in biological samples like urine and serum. nih.govresearchgate.netnih.govnih.gov This preference is due to the polar nature of the metabolites, which makes them more amenable to liquid chromatography, and the high sensitivity and specificity of tandem mass spectrometry. nih.gov

LC-MS/MS methods typically involve isotope dilution, where a known amount of a stable isotope-labeled version of the analyte is added to the sample as an internal standard. researchgate.netnih.gov This approach corrects for any loss of analyte during sample preparation and for matrix effects that can suppress or enhance the ionization of the target compound. epa.gov

Several key oxidative metabolites of DEHTP have been identified and are routinely monitored as biomarkers of exposure. These include:

mono(2-ethyl-5-hydroxyhexyl) terephthalate (5OH-MEHTP) researchgate.netnih.gov

mono(2-ethyl-5-oxohexyl) terephthalate (5oxo-MEHTP) researchgate.netnih.gov

mono-2-ethyl-5-carboxypentyl terephthalate (5cx-MEPTP) researchgate.netnih.govnih.gov

mono[2-(carboxymethyl)hexyl] terephthalate (2cx-MMHTP) researchgate.netnih.gov

LC-MS/MS methods have been developed to quantify these metabolites in human urine with high accuracy and precision. researchgate.netnih.gov For example, one method reported limits of quantification ranging from 0.2 to 0.4 µg/L for these metabolites. researchgate.netnih.gov Another study successfully used LC-MS/MS to measure DEHTP metabolites in human hair to assess long-term exposure. nih.gov

Nuclear Magnetic Resonance (NMR) and Other Spectroscopic Methods for Structural Elucidation

While chromatographic techniques are the workhorses for quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) are invaluable for the structural elucidation of DEHTP and its metabolites. rdd.edu.iqresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are used to identify the different hydrogen and carbon atoms within the molecule, and their connectivity. rdd.edu.iqresearchgate.net For instance, ¹H NMR can be used to identify the signals corresponding to the aromatic protons of the terephthalate ring and the aliphatic protons of the 2-ethylhexyl side chains. researchgate.netrsc.org Advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can further establish the connectivity between different parts of the molecule. researchgate.netrsc.org

Fourier-transform infrared spectroscopy (FT-IR) is another technique used for structural confirmation. rdd.edu.iq The IR spectrum of DEHTP shows characteristic absorption bands corresponding to the different functional groups present in the molecule, such as the C=O stretching of the ester group and the C-O-C stretching of the ether linkage. rdd.edu.iq

Analytical Protocols for Sample Preparation and Matrix Interference Mitigation

Effective sample preparation is a critical step in the analytical workflow for DEHTP and its metabolites, as it serves to extract the analytes of interest from the sample matrix and remove interfering substances. The choice of sample preparation technique depends on the sample type (e.g., urine, blood, environmental solid samples) and the analytical method to be used.

For biological samples like urine, a common first step is enzymatic deconjugation to release the metabolites from their glucuronidated forms. researchgate.netnih.gov This is typically followed by a clean-up and concentration step. On-line solid-phase extraction (SPE) is a popular technique where the sample is passed through a small column that retains the analytes of interest while allowing interfering compounds to pass through. researchgate.netnih.gov The retained analytes are then eluted directly into the LC-MS/MS system. researchgate.net

Liquid-liquid extraction (LLE) is another widely used method. nih.gov For example, in the analysis of DEHTP metabolites in hair, the procedure may involve incubation in a solution followed by extraction with an organic solvent. nih.gov For solid samples like PVC or food packaging, ultrasonic-assisted solvent extraction can be employed to extract DEHTP. rsc.org

Matrix effects, where components of the sample other than the analyte of interest interfere with the analysis, are a significant challenge, particularly in LC-MS/MS. nih.gov The use of isotope-labeled internal standards is the most effective way to compensate for these effects. epa.gov Additionally, careful optimization of the sample clean-up procedure is essential to minimize the co-extraction of interfering substances.

Method Validation and Quality Assurance in Complex Biological and Environmental Matrices

To ensure the reliability and accuracy of analytical data, the methods used for DEHTP and metabolite quantification must be rigorously validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include accuracy, precision, and the limits of detection and quantification.

Accuracy, Precision, and Limits of Detection/Quantification

Accuracy refers to the closeness of a measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery experiments where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated. epa.govnih.gov For DEHTP metabolite analysis in urine, reported accuracies (relative recovery) have been in the range of 95.8–111%. researchgate.netnih.gov

Precision describes the closeness of repeated measurements to each other and is usually expressed as the relative standard deviation (RSD). epa.gov Intra-day precision assesses the variability within a single day, while inter-day precision evaluates it over several days. For DEHTP metabolite analysis, RSDs are typically required to be below a certain threshold, for example, <7% or <10%. researchgate.netnih.govepa.gov

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise but not necessarily quantified with acceptable accuracy and precision. nih.govLimit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. epa.govnih.gov These limits are crucial for determining the suitability of a method for detecting low levels of exposure. For DEHTP metabolites in urine, reported LOQs have been in the sub-µg/L range, for instance, 0.2 µg/L for 5cx-MEPTP and 5oxo-MEHTP, and 0.3-0.4 µg/L for other metabolites. researchgate.netnih.gov

The following table provides a summary of the limits of quantification for various DEHTP metabolites in different studies:

| Metabolite | Limit of Quantification (µg/L) | Reference |

| mono(2-ethyl-5-carboxypentyl) terephthalate (5cx-MEPTP) | 0.2 | researchgate.netnih.gov |

| mono(2-ethyl-5-oxohexyl) terephthalate (5oxo-MEHTP) | 0.2 | researchgate.netnih.gov |

| mono(2-ethyl-5-hydroxyhexyl) terephthalate (5OH-MEHTP) | 0.3 | researchgate.netnih.gov |

| mono[2-(carboxymethyl)hexyl] terephthalate (2cx-MMHTP) | 0.4 | researchgate.netnih.gov |

| mono-2-ethyl-5-carboxypentyl phthalate (B1215562) (MECPP) | 0.02 | epa.govnih.gov |

| mono-n/i-butyl phthalates (MnBP/MiBP) | 1 | epa.govnih.gov |

Applications and Materials Science Research Involving Di 2 Ethylhexyl Terephthalate

Role of Di(2-Ethylhexyl) Terephthalate (B1205515) as an Alternative Plasticizer in Polymeric Systems

Di(2-ethylhexyl) terephthalate (DEHT), also known as dioctyl terephthalate (DOTP), has emerged as a primary replacement for ortho-phthalate plasticizers, especially di(2-ethylhexyl) phthalate (B1215562) (DEHP). oxoplast.comwikipedia.org Concerns over the potential health risks associated with DEHP have led to its restriction in many applications, paving the way for alternatives like DEHT. oxoplast.comnih.gov DEHT is a diester of terephthalic acid and 2-ethylhexanol, making it a structural isomer of DEHP but with a different toxicological profile. oxoplast.com It is recognized for its use in a wide array of applications, including toys, food contact materials, and medical devices. oxoplast.comnih.gov

The global shift towards non-phthalate plasticizers has positioned DEHT as a significant player in the market. It is one of the most popular non-phthalate plasticizers, particularly in the United States, and can replace DEHP and diisononyl phthalate (DINP) in almost all their applications. chemsec.orgineris.fr The production and consumption of DEHT have been on the rise as it is used as a substitute for regulated or restricted plasticizers. cpsc.gov

Utilization in Polyvinyl Chloride (PVC) Formulations

DEHT is extensively used as a plasticizer for polyvinyl chloride (PVC) to impart flexibility and durability. wikipedia.org Its primary function is to reduce the interactions between PVC polymer chains, thereby lowering the glass transition temperature and making the material softer. umd.edu DEHT's effectiveness in PVC is notable when low volatility, low migration, and flexibility at low temperatures are required. cpsc.gov

Research has demonstrated that DEHT is a suitable plasticizer for PVC used in medical applications, such as blood bags. nih.gov Studies have shown that red blood cells stored in PVC-DEHT bags maintain acceptable quality, even under the stress of irradiation. nih.gov Furthermore, PVC blends incorporating DEHT have shown promising results in terms of their mechanical properties. For instance, the partial replacement of DEHT with a bio-based plasticizer, di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF), in PVC formulations resulted in materials with low glass transition temperatures and enhanced elongation at break. nih.govresearchgate.net

The thermal stability of PVC blends is also influenced by the presence of DEHT. The addition of DEHT to PVC/PMMA (polymethyl methacrylate) blends has been shown to affect their thermal degradation process. scielo.br

Application in Adhesives and Sealants

Beyond its primary use in PVC, DEHT is also a component in the formulation of adhesives and sealants. nih.govsinocurechem.com It is utilized to enhance the flexibility and elongation properties of adhesives used in various sectors, including construction and automotive industries. sinocurechem.com The use of 2-ethylhexyl methyl terephthalate, a related compound, has also been noted in adhesive and sealant applications. google.com

Performance Evaluation of Di(2-Ethylhexyl) Terephthalate in Advanced Material Formulations

The performance of DEHT in various material formulations has been a subject of extensive research. It is valued for its ability to impart desirable physical properties to polymers.

Compatibility with Various Polymer Types